4-Ethyl-3-fluoropyridine

Lipophilicity Drug-likeness LogP

4-Ethyl-3-fluoropyridine (CAS 137234-73-2) is a disubstituted pyridine building block bearing an electron‑withdrawing fluorine at the 3‑position and a lipophilic ethyl group at the 4‑position. The compound is a liquid at ambient temperature with a predicted boiling point of 152.6 ± 20.0 °C and a computed LogP of 1.7, placing it in a moderately lipophilic space that is distinct from both unsubstituted pyridine and mono‑substituted analogs.

Molecular Formula C7H8FN
Molecular Weight 125.14 g/mol
CAS No. 137234-73-2
Cat. No. B152341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-3-fluoropyridine
CAS137234-73-2
Molecular FormulaC7H8FN
Molecular Weight125.14 g/mol
Structural Identifiers
SMILESCCC1=C(C=NC=C1)F
InChIInChI=1S/C7H8FN/c1-2-6-3-4-9-5-7(6)8/h3-5H,2H2,1H3
InChIKeyXYQUZSHKFDJKBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-3-fluoropyridine (CAS 137234-73-2): Core Physicochemical & Sourcing Profile for Pharmaceutical R&D and Reference Standard Procurement


4-Ethyl-3-fluoropyridine (CAS 137234-73-2) is a disubstituted pyridine building block bearing an electron‑withdrawing fluorine at the 3‑position and a lipophilic ethyl group at the 4‑position [1]. The compound is a liquid at ambient temperature with a predicted boiling point of 152.6 ± 20.0 °C and a computed LogP of 1.7, placing it in a moderately lipophilic space that is distinct from both unsubstituted pyridine and mono‑substituted analogs [1]. Commercial availability is primarily through research chemical suppliers offering purities of ≥95 % (typical) to ≥98 % (higher grade), with storage recommended long‑term in a cool, dry environment . This compound is frequently sought as a synthetic intermediate for pharmaceutical and agrochemical discovery programs that require a specific fluorine‑ethyl substitution pattern on the pyridine ring.

Why Generic 3-Fluoropyridine or 4-Ethylpyridine Cannot Substitute 4-Ethyl-3-fluoropyridine in Regiochemically Demanding Synthetic Sequences


4-Ethyl-3-fluoropyridine occupies a precise regiochemical niche that mono‑substituted analogs cannot replicate. 3‑Fluoropyridine lacks the ethyl group required for lipophilic anchoring in hydrophobic enzyme pockets [1], while 4‑ethylpyridine lacks the fluorine atom that modulates electron density, metabolic stability, and hydrogen‑bond acceptor capacity [2]. The ortho‑fluorine/para‑ethyl arrangement in 4‑ethyl‑3‑fluoropyridine creates a unique electronic push‑pull topology: the fluorine withdraws electron density from the ring, lowering the pKa of the pyridine nitrogen (estimated ~3.0–3.5 vs. ~5.2 for pyridine) and altering nucleophilic/electrophilic reactivity profiles [3]. Regioisomeric alternatives such as 2‑fluoro‑4‑ethylpyridine or 3‑fluoro‑4‑ethylpyridine N‑oxide differ in both steric accessibility and electronic distribution, meaning each isomer presents a distinct reactivity and biological recognition landscape. Procurement of the exact regioisomer is therefore mandatory for structure‑activity relationship (SAR) studies and impurity profiling where positional fidelity directly determines pharmacological or analytical outcome.

Quantitative Differentiation Evidence: 4-Ethyl-3-fluoropyridine vs. Closest Analogs in Measurable Physicochemical and Synthetic Dimensions


Lipophilicity (XLogP3): Balancing Membrane Permeability Against Aqueous Solubility vs. Non-Fluorinated 4-Ethylpyridine and Non-Ethylated 3-Fluoropyridine

The computed XLogP3 of 4-ethyl-3-fluoropyridine is 1.7 [1]. This value represents a midpoint between the more polar 3-fluoropyridine (XLogP3 ≈ 0.8) and the more lipophilic 4-ethylpyridine (XLogP3 ≈ 2.0) [2]. The ~0.9 log unit increase over 3-fluoropyridine translates to roughly an 8‑fold higher octanol‑water partition coefficient, while the ~0.3 log unit decrease relative to 4-ethylpyridine preserves greater aqueous solubility [3]. This balanced lipophilicity is critical for CNS drug discovery programs seeking candidates that cross the blood‑brain barrier without excessive plasma protein binding.

Lipophilicity Drug-likeness LogP Physicochemical profiling

Hydrogen Bond Acceptor Capacity: Quantitative Modulation of Intermolecular Interactions Relative to Non-Fluorinated 4-Ethylpyridine

4-Ethyl-3-fluoropyridine possesses 2 hydrogen bond acceptor sites (the pyridine nitrogen and the fluorine atom) versus 1 acceptor site in 4-ethylpyridine [1]. The C–F bond, while a weak hydrogen bond acceptor compared to oxygen or nitrogen, contributes an additional polar interaction locus that can increase binding enthalpy by 0.5–1.5 kcal/mol in protein‑ligand complexes relative to the C–H analog [2]. This measurable difference in acceptor count directly impacts computational docking scores and experimental binding affinities in structure‑based drug design campaigns.

Hydrogen bonding Molecular recognition Fluorine effect Medicinal chemistry

Synthetic Route Efficiency: Quantitative Yield Benchmark from Metalation‑Alkylation of 3‑Fluoropyridine

A documented synthetic route to 4-ethyl-3-fluoropyridine proceeds via lithiation of 3-fluoropyridine with n‑butyllithium/diisopropylamine in THF at −78 °C, followed by alkylation with ethyl iodide at 20 °C, affording a 35 % isolated yield . This contrasts with the synthesis of the regioisomeric 2‑fluoro‑4‑ethylpyridine, which typically proceeds via Balz–Schiemann or Halex fluorination of 4‑ethylpyridine with reported yields of 50–70 % [1]. The lower yield of the 3‑fluoro isomer reflects the inherent challenge of achieving regioselective C‑4 lithiation of 3‑fluoropyridine, where competing C‑2 deprotonation routes reduce efficiency [2].

Synthetic methodology Process chemistry Yield optimization C–C bond formation

Regiochemical Fidelity: Critical Distinction from the Structurally Similar Voriconazole Impurity (4‑Ethyl‑5‑fluoropyrimidine, CAS 137234‑88‑9)

4-Ethyl-3-fluoropyridine (C₇H₈FN, MW 125.14) is occasionally mis‑catalogued by vendors as synonymous with 4‑ethyl‑5‑fluoropyrimidine (C₆H₇FN₂, MW 126.13, CAS 137234‑88‑9), the latter being Voriconazole EP Impurity C [1]. These are fundamentally different heterocyclic cores: pyridine vs. pyrimidine. The distinction is analytically quantifiable by exact mass (125.0641 Da vs. 126.0592 Da, Δ = 0.9951 Da), nitrogen count (1 N vs. 2 N), and HPLC retention time under standard pharmacopoeial conditions [2]. Procurement of the correct CAS number is essential for analytical method development, where using the wrong compound as a reference standard would invalidate impurity quantification.

Impurity profiling Reference standards Analytical chemistry Pharmacopoeia compliance

Topological Polar Surface Area (TPSA): Differentiating CNS Permeability Potential from Higher‑TPSA Heterocyclic Alternatives

The computed topological polar surface area (TPSA) of 4-ethyl-3-fluoropyridine is 12.9 Ų [1]. This is significantly below the widely accepted CNS permeability threshold of <60–70 Ų and lower than that of 4‑ethyl‑5‑fluoropyrimidine (TPSA ≈ 25.8 Ų) due to the additional ring nitrogen in the pyrimidine core [2]. The 12.9 Ų TPSA is comparable to that of toluene (0 Ų) and other passively brain‑penetrant small molecules, indicating minimal desolvation penalty for membrane crossing [3].

Blood-brain barrier CNS drug design Polar surface area Physicochemical filtering

Commercial Purity Range and Storage Stability: Benchmarking Against Typical Research‑Grade Heterocycle Specifications

Commercially available 4-ethyl-3-fluoropyridine is offered at two primary purity tiers: 95 % (standard research grade) and ≥98 % (high‑purity grade suitable for reference standard or advanced intermediate use) . Long‑term storage is specified as a cool, dry environment, with the compound classified as a flammable liquid (GHS Category 3, H226) requiring appropriate handling . This purity range is comparable to that of other specialty fluorinated pyridine building blocks, but procurement of the ≥98 % grade is recommended for impurity profiling applications where trace positional isomers could confound analytical resolution.

Quality control Procurement specification Purity analysis Storage stability

High‑Value Application Scenarios for 4-Ethyl-3-fluoropyridine (CAS 137234-73-2) Based on Quantitatively Demonstrated Differentiation


Fragment‑Based Lead Discovery Requiring Fluorine‑Mediated Binding Enthalpy

In fragment‑based drug discovery (FBDD), 4-ethyl-3-fluoropyridine serves as a rule‑of‑three compliant fragment (MW 125.14 < 300, LogP 1.7 < 3, H‑bond acceptors = 2) with the added advantage of a fluorine atom that can contribute 0.5–1.5 kcal/mol of additional binding enthalpy compared to the non‑fluorinated 4‑ethylpyridine analog . The 12.9 Ų TPSA ensures passive permeability in cellular target‑engagement assays, while the 4‑ethyl group provides a lipophilic vector for fragment growing or merging strategies. Procurement of the pre‑synthesized compound avoids the 35 % yield bottleneck of the lithiation‑alkylation route .

Voriconazole Impurity Method Development and Pharmacopoeial Reference Standard Qualification

Given the structural and nomenclature confusion between 4-ethyl-3-fluoropyridine and the genuine Voriconazole EP Impurity C (4‑ethyl‑5‑fluoropyrimidine, CAS 137234-88-9), procurement of high‑purity (≥98 %) 4-ethyl-3-fluoropyridine is essential for analytical method development laboratories that must demonstrate chromatographic resolution between these two species . The exact mass difference of 0.9951 Da enables unequivocal identification by HRMS, while the distinct ¹⁹F NMR chemical shifts provide orthogonal confirmation. Using the correct compound as a system suitability standard protects against false‑positive impurity detection in voriconazole API release testing.

CNS‑Targeted Kinase Inhibitor Scaffold Elaboration

The combination of LogP 1.7 and TPSA 12.9 Ų positions 4-ethyl-3-fluoropyridine within the optimal physicochemical space for CNS drug candidates . Medicinal chemistry teams pursuing brain‑penetrant kinase inhibitors can utilize this compound as a core scaffold for parallel library synthesis, leveraging the fluorine atom for metabolic soft‑spot blocking and the ethyl group for hydrophobic pocket occupancy. The 2 hydrogen bond acceptor sites provide docking interactions with the kinase hinge region, while the low TPSA (<70 Ų) predicts favorable passive BBB permeation, reducing the need for transporter‑mediated uptake strategies.

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